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Compound of Interest

2-Chloro-N-(2-isopropyl-6-
Compound Name:
methylphenyl)acetamide

Cat. No.: B1605290

Introduction

Propisochlor, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide, is a
selective, pre-emergence herbicide belonging to the chloroacetamide class.[1] Its efficacy in
controlling annual grasses and certain broadleaf weeds relies on the inhibition of very-long-
chain fatty acid synthesis, which ultimately disrupts cell division in germinating plants.[2] The
precise identification and characterization of this molecule are paramount for quality control,
metabolic studies, and environmental monitoring. This technical guide provides an in-depth
analysis of Propisochlor using the cornerstone techniques of structural elucidation: Nuclear
Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS).

This document moves beyond a simple recitation of data, offering a rationale for the
spectroscopic behaviors observed and detailing the experimental protocols necessary to obtain
high-fidelity data. The synergistic application of these techniques provides an unambiguous
confirmation of the molecular structure of Propisochlor, ensuring scientific rigor for researchers
and drug development professionals.

Molecular Structure Overview

The structural features of Propisochlor (C1sH22CINO2) are key to understanding its
spectroscopic signature. The molecule comprises a substituted N-phenylacetamide core with
several critical functional groups:

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1605290?utm_src=pdf-interest
https://www.scbt.com/p/propisochlor-86763-47-5
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/1380.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e A 2-ethyl-6-methyl substituted aromatic ring: This provides distinct signals in both NMR and
IR spectroscopy.

o Atertiary amide linkage: The carbonyl group (C=0) is a strong chromophore in IR
spectroscopy.

» An N-(isopropoxymethyl) group: This unique ether linkage and its associated alkyl protons
are readily identifiable in NMR.

» A chloromethyl group: This reactive moiety is central to its herbicidal activity and produces a
characteristic singlet in tH NMR and a distinct isotopic pattern in mass spectrometry.

Caption: Molecular Structure of Propisochlor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of
organic molecules in solution. It provides detailed information about the carbon-hydrogen
framework by probing the magnetic environments of *H and *3C nuclei.

Expertise & Experience: Causality in NMR

The choice of NMR for analyzing Propisochlor is dictated by its ability to resolve complex
structural isomers and provide atom-level connectivity. The chemical shift of each nucleus is
directly influenced by its local electronic environment. Electronegative atoms like oxygen,
nitrogen, and chlorine "deshield" nearby nuclei, causing their signals to appear at higher
chemical shifts (downfield). Conversely, electron-donating groups and distance from electron-
withdrawing groups result in shielding, moving signals upfield. The splitting of proton signals
(multiplicity) arises from spin-spin coupling between non-equivalent neighboring protons,
providing direct evidence of connectivity, a principle governed by the n+1 rule.[3]

Experimental Protocol: *H and **C NMR

A self-validating protocol ensures reproducibility and accuracy.

o Sample Preparation: Dissolve 5-10 mg of Propisochlor analytical standard in approximately
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). The choice of CDCls is based on
its excellent solubilizing power for moderately polar organic compounds and its well-
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characterized residual solvent peak. Add a small amount of Tetramethylsilane (TMS) as an
internal standard for chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher)
to ensure adequate signal dispersion.[4]

e 1H NMR Acquisition:

o Technique: Standard pulse-acquire sequence.

o Temperature: 298 K (25 °C).

o Spectral Width: 0-12 ppm.

o Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Technique: Proton-decoupled pulse-acquire sequence. This is critical as it collapses all C-
H coupling, resulting in a spectrum where each unique carbon appears as a singlet,
simplifying interpretation.[5]

o Spectral Width: 0-200 ppm.

o Number of Scans: 1024 or more, due to the low natural abundance of the 13C isotope.

'H NMR Spectral Analysis

The *H NMR spectrum of Propisochlor is predicted to show nine distinct signals, each
corresponding to a unique proton environment.
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Signal
Assignment

Predicted o
(ppm)

Multiplicity

Integration

Coupling
Constant (J,
Hz)

Justification

Aromatic (Ar-
H)

7.10-7.30

Multiplet

3H

Protons on
the tri-
substituted

benzene ring.

N-CH2-O

4.80 - 5.00

Singlet

2H

Methylene
protons
between N
and O are
deshielded by
both
heteroatoms.
No adjacent
protons to

couple with.

CO-CH2-Cl

4.10-4.30

Singlet

2H

Methylene
protons
adjacent to
the carbonyl
and chlorine
are strongly
deshielded.
No adjacent

protons.

O-CH-(CH3)2

3.80 -4.00

Septet

1H

Methine
proton is
deshielded by
oxygen and
split by the
six equivalent
protons of the

two methyl
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groups (n=6,
n+1=7).

Ar-CH2-CHs 2.50-2.70 Quartet

2H

Methylene
protons of the
ethyl group,
deshielded by
the aromatic
ring and split
by the
adjacent
methyl group
(n=3, n+1=4).

Ar-CHs 2.20-2.30 Singlet

3H

Methyl
protons
attached
directly to the

aromatic ring.

Ar-CHz-CHs 1.15-1.30 Triplet

3H

Terminal
methyl of the
ethyl group,
split by the
adjacent
methylene
group (n=2,
n+1=3).

O-CH-(CH3)2 1.05-1.20 Doublet

6H

Six
equivalent
protons of the
two isopropyl
methyl
groups, split
by the single
methine
proton (n=1,
n+1=2).
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13C NMR Spectral Analysis

Due to molecular asymmetry, all 15 carbon atoms in Propisochlor are expected to be
chemically non-equivalent, giving rise to 15 distinct signals in the proton-decoupled 13C NMR

spectrum.
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Carbon Type

Predicted & (ppm) Justification

Amide Carbonyl (C=0)

Carbonyl carbons are highly
168 - 172 deshielded and appear furthest
downfield.

Carbons of the aromatic ring

directly bonded to other non-

Aromatic (quaternary) 135 - 145

hydrogen atoms (C-N, C-CHz,

C-CHs).

) Aromatic carbons bonded to

Aromatic (CH) 125-130

hydrogen.

Aliphatic carbon deshielded by
N-CH2-O 75-85 both adjacent nitrogen and

oxygen atoms.

Methine carbon deshielded by
O-CH-(CHs3)2 70-75 .

the adjacent oxygen atom.

Aliphatic carbon strongly
CO-CHz-Cl 40 - 45 deshielded by the carbonyl

group and chlorine atom.

Methylene carbon of the ethyl
Ar-CHz-CHs 23-28 group, attached to the

aromatic ring.

Equivalent methyl carbons of
O-CH-(CHs)2 20-25 _

the isopropyl group.

Methyl carbon attached to the
Ar-CHs 17 - 22 o

aromatic ring.

Terminal methyl carbon of the
Ar-CH2-CHs 13-16

ethyl group.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule.[6] It works by measuring the absorption of infrared radiation, which excites
molecular vibrations such as stretching and bending.

Experimental Protocol: FTIR Analysis

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for its high speed
and sensitivity.

o Sample Preparation: As Propisochlor is a liquid at room temperature, the simplest method is
to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates. The plates are gently pressed together to form a thin capillary
film.

o Data Acquisition:
o A background spectrum of the clean salt plates is collected first.
o The sample is then scanned over the mid-IR range (typically 4000 - 600 cm™1).

o The instrument software automatically subtracts the background spectrum from the
sample spectrum to produce the final transmittance or absorbance plot.

Spectral Interpretation

The IR spectrum of Propisochlor is dominated by absorptions corresponding to its key
functional groups. The region below 1400 cm~1! is known as the "fingerprint region" and
contains a complex pattern of bands unique to the molecule as a whole.[7]
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Wavenumber (cm~t)  Vibration Type Functional Group Expected Intensity
3100 - 3000 C-H Stretch Aromatic (Ar-H) Medium

2980 - 2850 C-H Stretch Aliphatic (sp® C-H) Strong

1670 - 1650 C=0 Stretch Tertiary Amide Strong

1600 & 1475 C=C Stretch Aromatic Ring Medium, Sharp
1250 - 1050 C-O-C Stretch Ether Strong

1200 - 1100 C-N Stretch Amide/Amine Medium

800 - 600 C-CI Stretch Alkyl Halide Medium-Strong

The most diagnostic peak is the strong absorption around 1660 cm~%, which is characteristic of
a tertiary amide carbonyl group. The absence of any N-H stretching bands (typically ~3300
cm™1) confirms the tertiary nature of the amide.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and
identification of individual components in a mixture. For pure compounds, it provides the
molecular weight and crucial structural information from the fragmentation pattern.

Expertise & Experience: Understanding Fragmentation

In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule,
ejecting an electron to form a positively charged molecular ion (M+e).[8] This ion is often
unstable and fragments into smaller, more stable charged ions and neutral radicals. The
fragmentation pathways are not random; they are predictable cleavages that occur at the
weakest bonds or lead to the formation of particularly stable carbocations or resonance-
stabilized fragments. For Propisochlor, key fragmentation is expected around the nitrogen atom
and the ether linkage, as these are common cleavage points in N-(alkoxymethyl)anilides.[9][10]

Experimental Protocol: GC-MS
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o Sample Preparation: Prepare a dilute solution of Propisochlor (e.g., 10 pg/mL) in a volatile
organic solvent like ethyl acetate or hexane.

e Instrumentation: A standard benchtop GC-MS system equipped with an electron ionization
(El) source.

e GC Conditions:

(¢]

Injector: Splitless mode, 250 °C.

[¢]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

[¢]

Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).

[e]

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes. This
ensures good separation and peak shape.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

Fragmentation Analysis

The mass spectrum of Propisochlor will show a molecular ion peak and several characteristic
fragment ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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